Epigenetische Multiple Liganden

Übersicht

Beschreibung

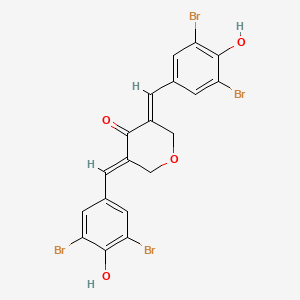

Epigenetic Multiple Ligands are compounds that can modulate multiple epigenetic targets simultaneously . They are designed to inhibit substrates processing by several chromatin-associated enzymes . These ligands are structurally related to some Histone Acetyltransferase (HAT) and/or Sirtuin (SIRT) modulators .

Synthesis Analysis

Epigenetic Multiple Ligands were prepared as simplified analogues of AMI-5 (eosin), a reported inhibitor of both protein arginine and histone lysine methyltransferases (PRMTs and HKMTs) . The compounds bear two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer .Molecular Structure Analysis

The molecular structure of Epigenetic Multiple Ligand involves two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer . The exact chemical formula is C19H12Br4O4 .Chemical Reactions Analysis

Epigenetic Multiple Ligands were tested against a panel of PRMTs (RmtA, PRMT1, and CARM1) and against human SET7 (a HKMT), using histone and nonhistone proteins as a substrate . They were also screened against HAT and SIRTs .Physical And Chemical Properties Analysis

The Epigenetic Multiple Ligand is a solid compound with a molecular weight of 623.91 . More detailed physical and chemical properties might not be readily available.Wissenschaftliche Forschungsanwendungen

Krebstherapie

Epigenetische Multiple Liganden: haben sich im Bereich der Krebstherapie als sehr vielversprechend erwiesen. Sie werden eingesetzt, um spezifische epigenetische Modifikationen zu zielen, die in Krebszellen oft dysreguliert sind. Zum Beispiel können sie Enzyme wie DNA-Methyltransferasen (DNMTs) und Histon-Deacetylasen (HDACs) hemmen, die an der Gen-Stilllegung beteiligt sind und zur Tumorprogression beitragen können . Durch die Modulation dieser epigenetischen Markierungen können diese Liganden Tumorsuppressorgene reaktivieren und den Tod von Krebszellen induzieren.

Arzneimittelforschung und -entwicklung

In der Arzneimittelforschung dienen This compound als Werkzeug zur Identifizierung neuer therapeutischer Ziele. Die Verwendung von graphenbasierten neuronalen Netzwerken zur Merkmalsextraktion wurde vorgeschlagen, um mehrere epigenetische Ziele vorherzusagen, was die Entdeckung neuer Medikamente mit höherer Genauigkeit unterstützt . Dieser Ansatz kann die Zeit und Kosten, die mit traditionellen Arzneimittelentwicklungsprozessen verbunden sind, deutlich reduzieren.

Biomarker-Identifizierung

Die Untersuchung epigenetischer Modifikationen kann zur Identifizierung von Biomarkern für verschiedene Krankheiten führen. Beispielsweise wurde die Methylierung von E-Cadherin (E-CAD) mit der Krankheitsprogression beim multiplen Myelom in Verbindung gebracht, was auf sein Potenzial als Biomarker zur Bewertung der Krankheitsprogression hindeutet . This compound können verwendet werden, um diese Modifikationen genauer zu untersuchen, was wertvolle Erkenntnisse über Krankheitsmechanismen liefert.

Verstehen der Tumorgenese und -entwicklung

This compound helfen beim Verständnis der komplexen Prozesse der Tumorgenese und -entwicklung. Durch die Untersuchung der Auswirkungen dieser Liganden auf die Genexpression können Forscher ein tieferes Verständnis dafür gewinnen, wie epigenetische Veränderungen zur Entstehung und Progression von Tumoren beitragen .

Epigenetische Krebstherapie

Die Umprogrammierung der epigenetischen Landschaft von Krebs ist eine vielversprechende Strategie für die Krebstherapie. This compound können auf spezifische epigenetische Proteine abzielen, was das mechanistische Verständnis der epigenetischen Regulation bei Krebs verbessert. Dies kann zur Entwicklung effektiverer Behandlungen führen und auch dazu beitragen, die Resistenz gegen Medikamente umzukehren .

Gezielte Proteindegradation

This compound: werden auch im Zusammenhang mit der gezielten Proteindegradation untersucht. Proteolytische Targeted Chimeras (PROTACs), die diese Liganden verwenden, können epigenetische Proteine über das Ubiquitin-Proteasom-System selektiv abbauen. Dieser Ansatz hat das Potenzial, selektivere und potentere therapeutische Optionen für die Krebsbehandlung zu schaffen .

Wirkmechanismus

Target of Action

Epigenetic Multiple Ligand is a cell-permeable inhibitor that targets several chromatin-associated enzymes . These enzymes include SIRT1/2 , H3/SET7 , H3/p300/CBP , H4/RmtA , PABP1/CARM1 , and H4/PRMT1 . These targets play a crucial role in the regulation of gene expression and cellular function .

Mode of Action

Epigenetic Multiple Ligand interacts with its targets by inhibiting substrate processing . This interaction results in changes in the activity of the targeted enzymes, leading to alterations in gene expression . The compound’s ability to modulate multiple epigenetic targets simultaneously is a key feature of its mode of action .

Biochemical Pathways

The Epigenetic Multiple Ligand affects various biochemical pathways through its interaction with multiple targets. These pathways are involved in gene expression regulation and cellular function . The compound’s ability to modulate these pathways can lead to significant downstream effects, including changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

This predictability can enhance the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The action of Epigenetic Multiple Ligand leads to molecular and cellular effects that can influence disease states. By inhibiting the activity of multiple chromatin-associated enzymes, the compound can induce changes in gene expression that may lead to apoptosis or granulocytic differentiation . These changes can have significant implications for disease treatment, particularly in the context of cancer and other multifactorial diseases .

Action Environment

The action, efficacy, and stability of Epigenetic Multiple Ligand can be influenced by various environmental factors. Epigenetic modifications are known to be vulnerable to environmental changes . Therefore, factors such as diet, lifestyle, and exposure to certain environmental conditions can potentially impact the action of Epigenetic Multiple Ligand . Understanding these influences is crucial for optimizing the therapeutic use of this compound.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The Epigenetic Multiple Ligand interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits substrates processing by several chromatin-associated enzymes, including H4/PRMT1, H4/RmtA, H3/p300/CBP, PABP1/CARM1, H3/SET7, and SIRT1/2 . The nature of these interactions involves the inhibition of these enzymes, thereby affecting their function .

Cellular Effects

The Epigenetic Multiple Ligand has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the processing of substrates by several chromatin-associated enzymes . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Epigenetic Multiple Ligand exerts its effects at the molecular level through binding interactions with biomolecules and inhibition or activation of enzymes. It inhibits substrates processing by several chromatin-associated enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the Epigenetic Multiple Ligand has been observed to induce either apoptosis or granulocytic differentiation among U937 cell population . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of the Epigenetic Multiple Ligand vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

The Epigenetic Multiple Ligand is involved in several metabolic pathways through its interactions with various enzymes and cofactors. Specific details on these metabolic pathways and any effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

The transport and distribution of the Epigenetic Multiple Ligand within cells and tissues involve interactions with various transporters or binding proteins. Specific details on its localization or accumulation are not currently available .

Subcellular Localization

The subcellular localization of the Epigenetic Multiple Ligand and any effects on its activity or function are not currently available . This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDNMNJCJIIYJR-NJDSBKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.